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Compound of Interest

Compound Name: 3-Bromo-4-isobutoxybenzoic acid
CAS No.: 881583-05-7
Cat. No.: B185380
Get Quote
Introduction

3-Bromo-4-isobutoxybenzoic acid is a substituted aromatic carboxylic acid with potential
applications in pharmaceutical and materials science research. As with any novel compound
intended for high-stakes applications, rigorous analytical characterization is paramount to
confirm its identity, purity, and stability. This document provides a comprehensive guide to the
analytical methodologies for the complete characterization of 3-Bromo-4-isobutoxybenzoic
acid, tailored for researchers, scientists, and drug development professionals. The protocols
herein are designed to be self-validating and are grounded in established analytical principles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation
of its analytical characterization. These properties dictate the choice of solvents for sample
preparation, the design of chromatographic methods, and the interpretation of spectral data.
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Property

Value

SourcelJustification

Molecular Formula

C11H13BrO2

PubChem CID 44828532[1]

Molecular Weight

257.12 g/mol

PubChem CID 44828532[1]

IUPAC Name

3-bromo-4-(2-

methylpropoxy)benzoic acid

PubChem CID 44828532

CAS Number

1131615-07-0

Guidechem[2]

Melting Point

Estimated: 150-170 °C

Based on related compounds
such as 3-Bromo-4-
methylbenzoic acid (200-202
°C) and 3-Bromo-4-
methoxybenzoic acid (210-212
°C). The isobutoxy group may
lead to a slightly lower melting
point compared to the smaller

substituents.

Boiling Point

Not available

Expected to be high and likely
to decompose upon boiling at

atmospheric pressure.

Solubility

Sparingly soluble in water;
Soluble in methanol, ethanol,

acetone, and ethyl acetate.

The carboxylic acid group
provides some polarity and
potential for hydrogen bonding,
leading to slight aqueous
solubility. The bulky isobutoxy
group and the bromine atom
increase lipophilicity, ensuring
good solubility in common

organic solvents.

Appearance

White to off-white crystalline

solid.

Typical appearance for many

benzoic acid derivatives.

Spectroscopic Characterization
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Spectroscopic techniques provide unambiguous confirmation of the chemical structure of 3-
Bromo-4-isobutoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
For 3-Bromo-4-isobutoxybenzoic acid, both *H and 13C NMR are essential.

Predicted *H NMR Spectrum (500 MHz, CDCIs):
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Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

The acidic proton

of the carboxylic
~10-12 Singlet (broad) 1H -COOH acid is typically a

broad singlet in

this region.

Aromatic proton
ortho to the
carboxylic acid
group and meta
~8.2 Doublet 1H Ar-H to the bromine.
Deshielded by
the electron-
withdrawing

carboxylic acid.

Aromatic proton

meta to both the
Doublet of ) )
~7.9 1H Ar-H carboxylic acid
doublets
and the

isobutoxy group.

Aromatic proton
ortho to the
isobutoxy group
and meta to the
~7.0 Doublet 1H Ar-H ) )

carboxylic acid.
Shielded by the
electron-donating

isobutoxy group.
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Methylene

protons of the

isobutoxy group,
~3.8 Doublet 2H -OCH:- _

split by the

adjacent methine

proton.

Methine proton
~2.1 Multiplet 1H -CH(CHs)2 of the isobutoxy

group.

Methyl protons of
the isobutoxy
group, appearing

~1.0 Doublet 6H -CH(CHs)2 as a doublet due
to coupling with
the methine

proton.[3]

Predicted *3C NMR Spectrum (125 MHz, CDCls):
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Chemical Shift (6, ppm) Assignment Rationale

Carbonyl carbon of the
~170 -COOH ] ]

carboxylic acid.

Aromatic carbon attached to
~158 Ar-C-O )

the isobutoxy group.

Aromatic carbon attached to
~135 Ar-C-Br )

the bromine atom.
~132 Ar-CH Aromatic methine carbon.

Aromatic carbon attached to
~125 Ar-C-COOH ) )

the carboxylic acid group.
~115 Ar-CH Aromatic methine carbon.
~112 Ar-CH Aromatic methine carbon.

Methylene carbon of the
~75 -OCHz2- )

isobutoxy group.

Methine carbon of the
~28 -CH(CH3)2 )

isobutoxy group.

Methyl carbons of the
~19 -CH(CH3)2

isobutoxy group.

Protocol for NMR Analysis:

e Sample Preparation: Dissolve 5-10 mg of 3-Bromo-4-isobutoxybenzoic acid in
approximately 0.7 mL of deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide
(DMSO-de). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[4]

e Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

o Data Acquisition: Acquire *H and 3C NMR spectra at room temperature. Standard pulse
programs should be used.
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o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
integration of the *H NMR signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound, further confirming its identity.

Expected Mass Spectrum (Electron lonization - EI):

e Molecular lon (M*): A prominent peak should be observed at m/z 256 and 258 in an
approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom
(due to the natural abundance of 7°Br and 8!Br isotopes).[5]

o Key Fragments:

[¢]

[M - CaHo]*: Loss of the isobutyl group (m/z 199/201).

[e]

[M - OCaHo]*: Loss of the isobutoxy group (m/z 183/185).

o

[M - COOH]*: Loss of the carboxylic acid group (m/z 211/213).
o CaHo™: Isobutyl cation (m/z 57).
Protocol for GC-MS Analysis:

o Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 pg/mL) in a volatile
organic solvent such as methanol or ethyl acetate.

e Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with
an El source.

» GC Conditions:
o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

o Injector Temperature: 250 °C.
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o Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

o Carrier Gas: Helium at a constant flow rate.

e MS Conditions:
o lonization Mode: Electron lonization (EIl) at 70 eV.
o Mass Range: Scan from m/z 40 to 300.

o lon Source Temperature: 230 °C.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorptions (KBr pellet or ATR):

Wavenumber (cm~—?) Intensity Assignment

O-H stretch of the carboxylic

2500-3300 Broad )

acid.

C=0 stretch of the carboxylic
~1700 Strong )

acid.

) C=C stretches of the aromatic

~1600, ~1480 Medium ]

ring.

C-O stretch of the ether
~1250 Strong )

linkage.
~1050 Medium C-Br stretch.

Protocol for FTIR Analysis:
e Sample Preparation:

o KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press
into a thin pellet.
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o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

 Instrumentation: Use a standard FTIR spectrometer.
o Data Acquisition: Collect the spectrum over the range of 4000-400 cm~1.

o Data Analysis: Identify the characteristic absorption bands and compare them with known
functional group frequencies.

Chromatographic Analysis

Chromatographic methods are essential for determining the purity of 3-Bromo-4-
isobutoxybenzoic acid and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for purity assessment and quantification of non-volatile or
thermally labile compounds like benzoic acid derivatives.[6]

Protocol for HPLC Analysis:

o Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a
compatible solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).

 Instrumentation: A standard HPLC system with a UV detector.
e HPLC Conditions:
o Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm).

o Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, a
gradient from 30% to 90% acetonitrile over 15 minutes.

o Flow Rate: 1.0 mL/min.
o Column Temperature: 30 °C.

o Detection: UV at 254 nm.
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o Data Analysis:

o Purity: Determine the area percentage of the main peak relative to the total area of all

peaks.

o Quantification: Use an external standard calibration curve prepared with a certified
reference standard of 3-Bromo-4-isobutoxybenzoic acid.

Experimental Workflows
Workflow for Structural Elucidation

Spectroscopic Analysis

> FTIR

Sample Preparation Data Analysis & Confirmation
3-Bromo-4-isobutoxybenzoic acid Mass Spectrometry (GC-MS)

»| NMR (1H & 13C)

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 3-Bromo-4-isobutoxybenzoic acid.

Workflow for Purity Determination
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Sample & Standard Preparation Data Processing & Quantification

Reference Standard Solutions Chromatographic Analysis Quantify Concentration
HPLC-UV Analysis
Test Sample Solution Calculate % Purity

Click to download full resolution via product page

Caption: Workflow for purity determination and quantification of 3-Bromo-4-isobutoxybenzoic
acid.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the
comprehensive characterization of 3-Bromo-4-isobutoxybenzoic acid. By employing a
combination of spectroscopic and chromatographic techniques, researchers can confidently
verify the identity, purity, and concentration of this compound, ensuring the integrity of their
research and development activities. The provided protocols serve as a validated starting point
and can be further optimized based on specific laboratory instrumentation and requirements.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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BENGHE Methodological & Application

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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